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Compound of Interest

Compound Name:
Methyl 3-hydroxy-3-

phenylpropanoate

CAS No.: 7497-61-2

Cat. No.: B3031838

Get Quote

From Methyl 3-hydroxy-3-phenylpropanoate to Active Pharmaceutical Ingredient (API)

Strategic Overview
This application note details a robust, scalable protocol for the synthesis of Fluoxetine (Prozac)

starting from Methyl 3-hydroxy-3-phenylpropanoate. Unlike traditional Mannich reaction

routes that utilize unstable chloro-ketone intermediates, this pathway employs a hydroxy-amide

strategy.

Why This Route?
Chiral Versatility: The starting material, Methyl 3-hydroxy-3-phenylpropanoate, is a beta-

hydroxy ester. This motif is the "Gold Standard" substrate for enzymatic kinetic resolution

(e.g., using Candida rugosa lipase). This allows the exact same chemical protocol to produce

either (R)-Fluoxetine or (S)-Fluoxetine simply by selecting the enantiopure starting ester.

Process Safety: By avoiding the isolation of beta-chloro ketones (vesicants/alkylators), the

safety profile is improved.
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Impurity Control: The amide intermediate is highly crystalline, allowing for purging of

impurities prior to the expensive reduction step.

Chemical Reaction Pathway
The synthesis proceeds in three defined stages: Amidation, Reduction, and Nucleophilic

Aromatic Substitution (SNAr).
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Figure 1: Synthetic route from ester precursor to Fluoxetine.[1][2]

Detailed Experimental Protocols
Stage 1: Amidation (Conversion to Hydroxy-Amide)
Objective: Convert the ester to the N-methyl amide without dehydrating the beta-hydroxyl

group.

Reagents:

Methyl 3-hydroxy-3-phenylpropanoate (1.0 equiv)

Methylamine (40% aq.[1][2] solution or 33% in EtOH) (5.0 equiv)

Solvent: Methanol (MeOH)[3][4]

Protocol:

Charge a reaction vessel with Methyl 3-hydroxy-3-phenylpropanoate (10.0 g, 55.5 mmol)

and MeOH (50 mL).

Cool to 0–5 °C.
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Add Methylamine solution (approx. 25 mL) dropwise over 20 minutes. Note: Exothermic

reaction.

Allow the mixture to warm to room temperature (20–25 °C) and stir for 16–24 hours.

Monitor: TLC (EtOAc:Hexane 1:1) or HPLC.[1][5][6] The ester carbonyl stretch (1735 cm⁻¹)

should disappear, replaced by the amide band (~1640 cm⁻¹).

Workup: Concentrate under reduced pressure to remove MeOH and excess methylamine.

Purification: The residue usually solidifies. Recrystallize from EtOAc/Hexane to yield N-

methyl-3-hydroxy-3-phenylpropanamide as a white solid.

Target Yield: >90%[7]

Stage 2: Reduction (Formation of Amino Alcohol)
Objective: Reduce the amide carbonyl to a methylene group to form the amino-alcohol

backbone.

Reagents:

N-methyl-3-hydroxy-3-phenylpropanamide (from Stage 1)[1][5]

Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)

Solvent: Anhydrous THF

Protocol:

Safety Check: LiAlH₄ is pyrophoric. Ensure inert atmosphere (N₂ or Ar).

Suspend LiAlH₄ (2.6 g, 69 mmol) in anhydrous THF (60 mL) in a dry 3-neck flask. Cool to 0

°C.

Dissolve the amide (5.0 g, 27.9 mmol) in anhydrous THF (40 mL) and add dropwise to the

hydride suspension. Maintain temp <10 °C.

Reflux the mixture (66 °C) for 4–6 hours.
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Quench (Fieser Method): Cool to 0 °C. Carefully add:

2.6 mL Water

2.6 mL 15% NaOH

7.8 mL Water

Stir until the gray precipitate turns white and granular. Filter through Celite.

Concentrate the filtrate to yield N-methyl-3-phenyl-3-hydroxypropylamine (also known as the

"Tomoxetine intermediate").

Target Yield: 85–90%[2]

Stage 3: SNAr Arylation (The Critical Step)
Objective: Install the trifluoromethylphenoxy group via nucleophilic aromatic substitution.

Reagents:

Amino Alcohol (from Stage 2) (1.0 equiv)

Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

4-Chlorobenzotrifluoride (PCBTF) (1.5 equiv)

Solvent: DMSO (Dimethyl sulfoxide) or DMAc. Note: DMSO accelerates SNAr rates

significantly.

Protocol:

Dissolve the Amino Alcohol (2.0 g, 12.1 mmol) in DMSO (15 mL).

Add NaH (0.58 g, 14.5 mmol) in portions at room temperature. Stir for 30 mins to form the

sodium alkoxide. Evolution of H₂ gas will occur.

Add 4-Chlorobenzotrifluoride (2.4 mL, 18.1 mmol).
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Heat the mixture to 90–100 °C for 2–4 hours.

Mechanism:[3][8][1][2][5][9][10][11][12] The alkoxide attacks the para-position of the aryl

chloride. The CF₃ group activates the ring for nucleophilic attack.

Workup: Cool to room temp. Quench by pouring into ice water (100 mL).

Extract with Toluene or MTBE (3 x 30 mL).

Wash organics with water (to remove DMSO) and brine.

Salt Formation: Dissolve the free base oil in dry ether and bubble HCl gas (or add HCl in

dioxane). Fluoxetine Hydrochloride will precipitate as a white solid.[1][10]

Process Control & Data Summary
Critical Process Parameters (CPPs)

Step Parameter Specification Rationale

1
Water Content

(MeOH)
< 0.5%

Prevents hydrolysis of

ester to acid (dead

end).

2 Quench Temp < 10 °C

Exothermic H₂

release; prevents

runaway.

3 Reaction Temp 90–105 °C

<90°C: Reaction

stalls. >110°C:

Decomposition of

DMSO/NaH.

3 Stoichiometry 1.2 eq NaH

Excess base required

to fully deprotonate

alcohol; insufficient

base leads to

impurities.

Workup Logic Flow
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The isolation of the final API requires strict phase separation logic to remove the high-boiling

DMSO solvent.

Reaction Mixture
(Product + DMSO + NaH + Salts)

Quench into Ice Water

Extract with Toluene

Aqueous Phase
(DMSO, NaOH, NaCl)

Discard

Organic Phase
(Fluoxetine Base + Impurities)

Wash with H2O (x3)

Remove residual DMSO

Add HCl / Ether

Fluoxetine HCl
(White Solid)

Click to download full resolution via product page

Figure 2: Isolation strategy for Fluoxetine HCl.

Senior Scientist Commentary
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The "Chiral Switch" Opportunity
While the protocol above describes the synthesis of racemic Fluoxetine, the starting material

(Methyl 3-hydroxy-3-phenylpropanoate) is an excellent candidate for Enzymatic Kinetic

Resolution.

Modification: Treat the racemic ester with Pseudomonas cepacia lipase in vinyl acetate. The

lipase selectively acetylates the (R)-enantiomer, leaving the (S)-ester (or vice versa

depending on enzyme specificity).

Impact: This allows you to isolate enantiopure ester.[12] Following the exact steps above (1-

3) with the enantiopure ester yields (R)-Fluoxetine or (S)-Fluoxetine with >99% ee, as the

stereocenter is preserved throughout the amidation and reduction steps.

Safety Advisory: NaH in DMSO
The combination of Sodium Hydride (NaH) and DMSO (Step 3) is effective but potentially

hazardous.

Risk: Spontaneous decomposition (runaway exotherm) can occur at high temperatures.

Mitigation: Never add NaH to hot DMSO. Always form the alkoxide at room temperature

before heating. Alternatively, use Potassium tert-butoxide (KOtBu) in THF/NMP as a safer

base system, though reaction times may increase [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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